![molecular formula C10H16N2 B1523443 Ethyl[1-(pyridin-4-yl)propyl]amine CAS No. 1178707-49-7](/img/structure/B1523443.png)
Ethyl[1-(pyridin-4-yl)propyl]amine
Overview
Description
Ethyl[1-(pyridin-4-yl)propyl]amine is an organic compound that features a pyridine ring substituted at the fourth position with a propylamine chain, which is further substituted with an ethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the histamine h3 receptor (h3r) and sigma-1 receptors (σ1r) . These receptors play crucial roles in various biological processes, including pain perception and inflammatory responses .
Mode of Action
Similar compounds have been found to act as antagonists at their target receptors . This means they bind to these receptors and block their activity, which can lead to various downstream effects.
Biochemical Pathways
The antagonism of h3r and σ1r can affect numerous downstream signaling pathways, leading to changes in cellular function .
Result of Action
The antagonism of h3r and σ1r can lead to various downstream effects, potentially including analgesic (pain-relieving) and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl[1-(pyridin-4-yl)propyl]amine can be synthesized through several methods. One common approach involves the alkylation of 4-pyridinecarboxaldehyde with ethylamine, followed by reduction. The general steps are as follows:
Alkylation: 4-Pyridinecarboxaldehyde is reacted with ethylamine in the presence of a base such as sodium hydride or potassium carbonate to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and automated systems can ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(pyridin-4-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can further modify the pyridine ring or the amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary amines, modified pyridine derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Ethyl[1-(pyridin-4-yl)propyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Ethyl[1-(pyridin-4-yl)propyl]amine can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)propan-2-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
4-(Aminomethyl)pyridine: Has a simpler structure with a direct amine substitution on the pyridine ring, leading to different reactivity and applications.
N-Ethyl-4-pyridinamine: Similar in structure but with variations in the position and nature of the substituents, influencing its properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
N-ethyl-1-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-10(12-4-2)9-5-7-11-8-6-9/h5-8,10,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLONKVNYUAMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)
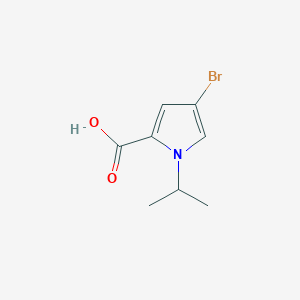
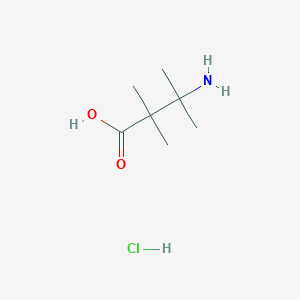
![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)

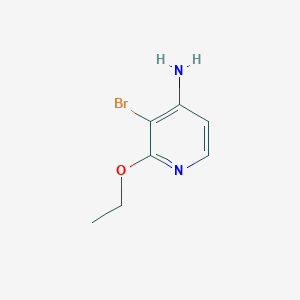
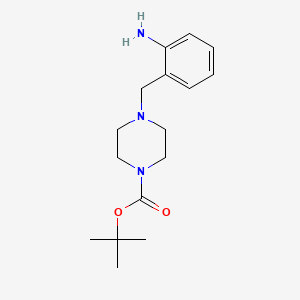
![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)

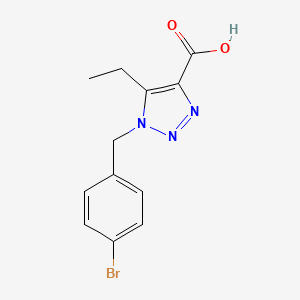

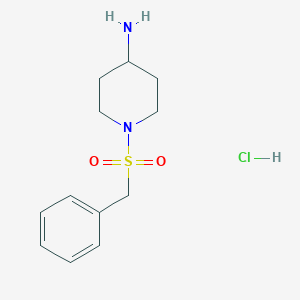
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)
